2-[2-METHYL-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-N-PENTYLACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-METHYL-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-N-PENTYLACETAMIDE is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Preparation Methods
The synthesis of 2-[2-METHYL-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-N-PENTYLACETAMIDE involves several steps. One common method is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These reactions typically involve the use of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives. The Paal–Knorr reaction, for example, is known for the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents .
Chemical Reactions Analysis
2-[2-METHYL-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-N-PENTYLACETAMIDE undergoes various types of chemical reactions, including electrophilic substitution and nucleophilic substitution . Common reagents used in these reactions include thiourea and substituted thioamides . Major products formed from these reactions can include various substituted thiazoles, which are screened for their biological activities such as antifungal and antibacterial properties .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, thiazole derivatives are known for their antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor activities . These properties make 2-[2-METHYL-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-N-PENTYLACETAMIDE a valuable compound for drug development and other therapeutic applications.
Mechanism of Action
The mechanism of action of 2-[2-METHYL-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-N-PENTYLACETAMIDE involves its interaction with various molecular targets and pathways. Thiazole derivatives are known to interact with enzymes and receptors in the body, leading to their diverse biological activities . For example, they can inhibit the activity of certain enzymes, leading to anti-inflammatory and antimicrobial effects.
Comparison with Similar Compounds
2-[2-METHYL-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-N-PENTYLACETAMIDE can be compared with other thiazole derivatives such as sulfathiazole, Ritonavir, Abafungin, Bleomycine, and Tiazofurin These compounds share similar structural features but differ in their specific biological activities and applications
Properties
Molecular Formula |
C15H20N2OS2 |
---|---|
Molecular Weight |
308.5 g/mol |
IUPAC Name |
2-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)-N-pentylacetamide |
InChI |
InChI=1S/C15H20N2OS2/c1-3-4-5-8-16-14(18)10-13-15(17-11(2)20-13)12-7-6-9-19-12/h6-7,9H,3-5,8,10H2,1-2H3,(H,16,18) |
InChI Key |
GRAJHEWWAIIRBQ-UHFFFAOYSA-N |
SMILES |
CCCCCNC(=O)CC1=C(N=C(S1)C)C2=CC=CS2 |
Canonical SMILES |
CCCCCNC(=O)CC1=C(N=C(S1)C)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.